Methyl 3-[3-(benzyloxy)phenyl]propanoate
Description
Methyl 3-[3-(benzyloxy)phenyl]propanoate is an aromatic ester compound characterized by a benzyloxy-substituted phenyl group attached to a propanoate backbone. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.32 g/mol and an exact mass of 270.13 g/mol . The compound is synthesized via benzylation of methyl 3-(4-hydroxyphenyl)propanoate using benzyl bromide or similar reagents under basic conditions. This method yields the product in 99% yield after purification by trituration in pentane, producing a solid with an Rf value of 0.5 (EP/Et₂O = 6:5) .
Properties
IUPAC Name |
methyl 3-(3-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)11-10-14-8-5-9-16(12-14)20-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAJWLXWNZRELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method to prepare methyl 3-[3-(benzyloxy)phenyl]propanoate is through the esterification of 3-(benzyloxy)phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-[3-(benzyloxy)phenyl]propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: 3-(benzyloxy)benzoic acid
Reduction: 3-(benzyloxy)phenylpropanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-[3-(benzyloxy)phenyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential pharmacological properties and as a building block in drug development.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-[3-(benzyloxy)phenyl]propanoate depends on its application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues and Substituted Derivatives
The compound belongs to a broader class of 3-arylpropanoate esters. Key structural analogues include:
Key Observations :
- Lipophilicity and Bioactivity : The bicycloheptane derivative (C₂₈H₃₆O₄) exhibits antidiabetic activity, likely due to enhanced membrane permeability from the bulky bicyclic group . In contrast, the dimethoxymethyl analogue (C₂₀H₂₂O₅) shows hypoglycemic activity, suggesting substituent position (meta vs. para) modulates target selectivity .
- Ester Chain Length : Ethyl 2-(4-(benzyloxy)phenyl)acetate (C₁₇H₁₈O₃) shares the benzyloxy group but has a shorter acetate chain, resulting in reduced molecular weight and altered solubility .
Physical Properties
- Melting Points: Methyl 3-[3-(benzyloxy)phenyl]propanoate is a solid, while analogues like methyl 3-(4-(3-(dimethoxymethyl)benzyloxy)phenyl)propanoate exist as oils due to increased steric hindrance from the dimethoxymethyl group .
- Synthetic Yields : The target compound achieves near-quantitative yield (99%) , outperforming bicycloheptane derivatives (41–65% yields) , likely due to simpler reaction pathways without stereochemical complications.
Functional Group Modifications
- Benzyloxy vs. Methoxy: Replacing benzyloxy with methoxy (e.g., methyl 3-(4-methoxyphenyl)propanoate) reduces steric bulk but decreases lipophilicity, impacting bioavailability .
- Trifluoromethyl Substitution: Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate introduces electron-withdrawing CF₃ groups, enhancing metabolic stability but complicating synthesis .
Biological Activity
Methyl 3-[3-(benzyloxy)phenyl]propanoate, a compound with the chemical formula C17H18O3, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a propanoate backbone substituted with a benzyloxy group at the meta position of the aromatic ring. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Investigations into its anticancer effects have shown promise, particularly in modulating pathways associated with cancer cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation, which is critical in various chronic diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It is believed to bind to certain receptors, potentially altering their activity and downstream signaling pathways.
- Signal Transduction Interference : The compound might interfere with signal transduction pathways that regulate cellular functions such as growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Methyl 3-(4-(benzyloxy)phenyl)propanoate | Structure | Anticancer |
| Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate | Structure | Antimicrobial, anticancer |
| Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate | Structure | Anti-inflammatory |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial properties .
- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism involved modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
- Anti-inflammatory Evaluation : Research focusing on the anti-inflammatory effects revealed that this compound reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), indicating a potential therapeutic application in inflammatory diseases .
Q & A
Basic: What spectroscopic and crystallographic methods are used to characterize Methyl 3-[3-(benzyloxy)phenyl]propanoate?
Answer:
The compound is typically characterized using:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton/carbon environments. For example, the benzyloxy group shows aromatic proton signals at δ 7.3–7.5 ppm, and the methyl ester appears as a singlet near δ 3.6 ppm .
- X-ray Crystallography: Single-crystal diffraction (e.g., SHELX software ) resolves the molecular structure. The triclinic crystal system (space group ) with unit cell parameters , , has been reported, confirming the stereochemistry and bond lengths .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at (CHO) .
Basic: What synthetic routes are available for preparing this compound?
Answer:
The ester is commonly synthesized via:
Esterification: Reacting 3-[3-(benzyloxy)phenyl]propanoic acid with methanol under acidic catalysis (e.g., HSO) at reflux. Yields (~41–65%) depend on reaction time and catalyst loading .
Protection/Deprotection Strategies: Benzyloxy groups are introduced using benzyl bromide in the presence of a base (e.g., KCO) to protect phenolic hydroxyls during synthesis .
Advanced: How can low yields in esterification be mitigated during synthesis?
Answer:
Low yields often arise from incomplete acid activation or side reactions. Optimization strategies include:
- Activating Agents: Use coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency (e.g., 30 minutes vs. 24 hours under conventional heating) .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted acid and byproducts .
Advanced: How is this compound utilized in drug delivery platforms?
Answer:
The compound serves as a modular linker in dendrimer-based systems:
- Click Chemistry: The benzyloxy group enables conjugation via Huisgen cycloaddition (e.g., with azide-functionalized drugs). For example, it has been used to synthesize 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid for "clickable" drug carriers .
- Controlled Release: Hydrolysis of the ester bond under physiological conditions allows pH-dependent drug release .
Advanced: How do structural variations (e.g., nitro or trifluoromethyl substituents) affect the compound’s bioactivity?
Answer:
Electron-withdrawing groups (e.g., -NO, -CF) enhance binding to hydrophobic enzyme pockets. For example:
- Antidiabetic Activity: Derivatives with nitro groups showed improved IC values (e.g., 12.3 μM) against α-glucosidase compared to unsubstituted analogs .
- Crystallographic Data: Substituents influence packing efficiency; trifluoromethyl groups reduce crystal symmetry (triclinic vs. monoclinic) but improve thermal stability .
Advanced: How are contradictions in melting points or spectral data resolved across studies?
Answer:
Discrepancies arise from impurities or polymorphic forms. Mitigation steps include:
- Repetitive Recrystallization: Use solvents like ethanol/water mixtures to isolate pure polymorphs .
- Differential Scanning Calorimetry (DSC): Confirms phase transitions and polymorphism .
- Cross-Validation: Compare NMR data with computational predictions (e.g., ChemDraw simulations) .
Advanced: What computational tools aid in refining the compound’s crystal structure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
